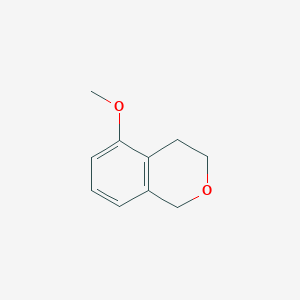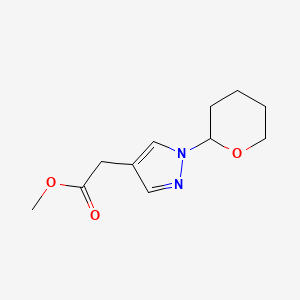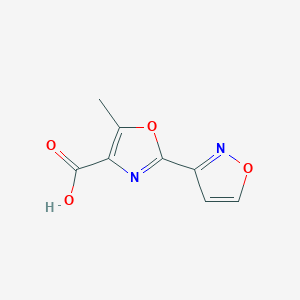![molecular formula C7H4ClNS B13681386 3-Chlorothieno[3,2-c]pyridine](/img/structure/B13681386.png)
3-Chlorothieno[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4ClNS It is a derivative of thieno[3,2-c]pyridine, where a chlorine atom is substituted at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorothieno[3,2-c]pyridine typically involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines. This reaction can be further modified using Suzuki coupling with boronic acids to yield various derivatives . The reaction conditions often involve the use of solvents like 1,4-dioxane and acetone, with potassium carbonate as a base at elevated temperatures (around 90°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of these reactions is facilitated by optimizing reaction times, temperatures, and reagent concentrations to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Chlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with amines, to form substituted thieno[3,2-c]pyridine derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of heteroatoms suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like cyclic amines and bases such as potassium carbonate are commonly used.
Suzuki Coupling: Boronic acids and palladium catalysts are employed for coupling reactions.
Major Products
The major products formed from these reactions include various substituted thieno[3,2-c]pyridine derivatives, which can exhibit different chemical and physical properties based on the substituents introduced .
科学的研究の応用
3-Chlorothieno[3,2-c]pyridine has diverse applications in scientific research:
作用機序
The mechanism of action of 3-Chlorothieno[3,2-c]pyridine and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit enzymes like acetyl-CoA carboxylase, which plays a role in fatty acid metabolism . The exact pathways and molecular targets can vary based on the specific structure of the derivative being studied.
類似化合物との比較
Similar Compounds
4-Chlorothieno[3,2-c]pyridine: Similar in structure but with the chlorine atom at the fourth position.
3-Bromo-4-chlorothieno[3,2-c]pyridine: Contains both bromine and chlorine substituents.
Uniqueness
3-Chlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized. This uniqueness makes it a valuable compound for developing new materials and studying various chemical and biological processes .
特性
分子式 |
C7H4ClNS |
|---|---|
分子量 |
169.63 g/mol |
IUPAC名 |
3-chlorothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClNS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H |
InChIキー |
LWTUYILPUKOOCO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1SC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681307.png)












